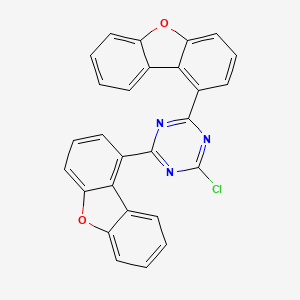![molecular formula C10H14O5 B13918575 1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13918575.png)
1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Acetoxymethyl)-2-oxabicyclo[221]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include the use of a Lewis acid catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Mécanisme D'action
The mechanism of action of 1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: This compound shares a similar bicyclic structure but lacks the acetoxymethyl and oxabicyclo groups.
Norbornane-2-carboxylic acid: Another related compound with a similar core structure but different functional groups.
Uniqueness
1-(Acetoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the acetoxymethyl and oxabicyclo groups allows for unique reactivity and interactions with molecular targets, making it valuable for various applications .
Propriétés
Formule moléculaire |
C10H14O5 |
|---|---|
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
1-(acetyloxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid |
InChI |
InChI=1S/C10H14O5/c1-7(11)14-6-10-3-2-9(4-10,5-15-10)8(12)13/h2-6H2,1H3,(H,12,13) |
Clé InChI |
GKYDJAWNJYRWQO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC12CCC(C1)(CO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13918494.png)

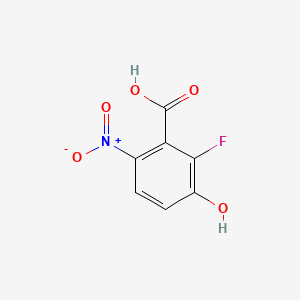

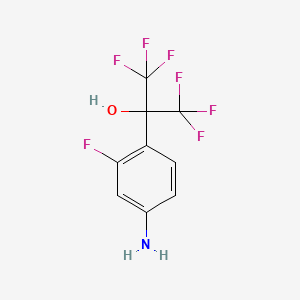
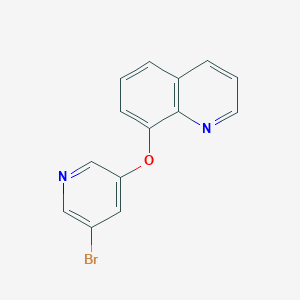
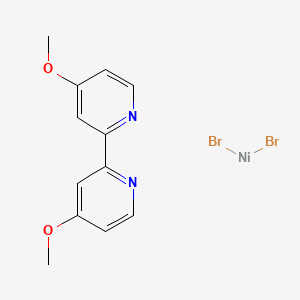

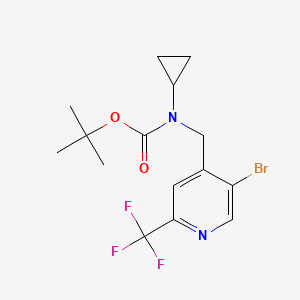
![ethyl 1-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13918548.png)
![Methyl 4-[acetyl(hydroxy)amino]benzoate](/img/structure/B13918562.png)
![2-[(1R,2R)-2-Amino-1,2-diphenylethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13918574.png)
![Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate](/img/structure/B13918581.png)
